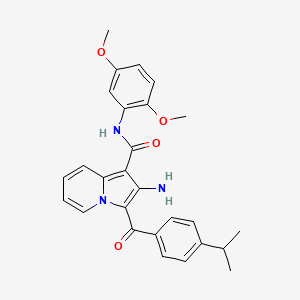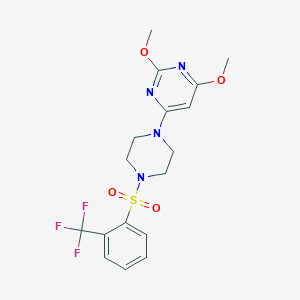
2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H19F3N4O4S and its molecular weight is 432.42. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Research on pyrimidine derivatives, including compounds similar in structure to 2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine, has demonstrated potential antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized a series of pyrimidine derivatives and evaluated their antiproliferative effect using the MTT assay method against four human cancer cell lines. Among these, certain compounds showed good activity, suggesting potential as anticancer agents and warranting further research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activity
Another important application of pyrimidine derivatives is in the field of antimicrobial research. The study by Ammar et al. (2004) prepared novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, which exhibited notable antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Herbicidal Applications
Pyrimidine derivatives have also been explored for their herbicidal properties. A study by Hamprecht et al. (1999) investigated new pyrimidine and triazine intermediates for herbicidal sulfonylureas, emphasizing the utility of such compounds in agricultural applications. This research demonstrates the versatility of pyrimidine derivatives, including those similar to 2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine, in providing selective post-emergence herbicide solutions (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Multifunctional Antioxidants
Research into multifunctional antioxidants for treating age-related diseases has also involved pyrimidine derivatives. Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups. These compounds have shown promise in protecting cells against oxidative stress, suggesting potential applications in preventing cataracts, age-related macular degeneration (AMD), and Alzheimer's disease (AD) (Jin, Randazzo, Zhang, & Kador, 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,4-dimethoxy-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-27-15-11-14(21-16(22-15)28-2)23-7-9-24(10-8-23)29(25,26)13-6-4-3-5-12(13)17(18,19)20/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIJTVOIYDLTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B2653511.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)
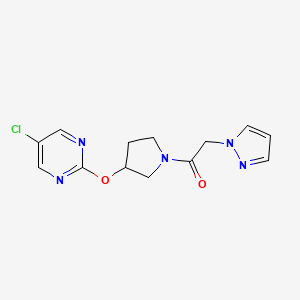
![2-[3-Methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2653520.png)
![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)

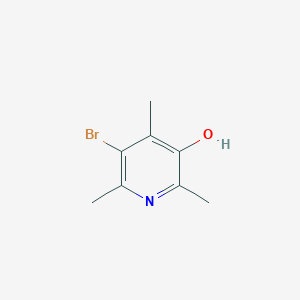
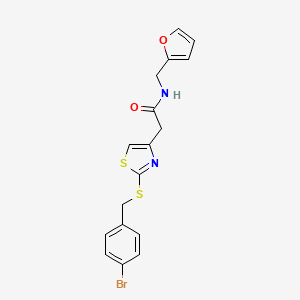
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2653532.png)
